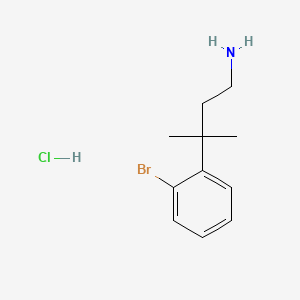
3-(2-Bromophenyl)-3-methylbutan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound with the following chemical structure:
C11H16BrN⋅HCl
It consists of a bromophenyl group attached to a 3-methylbutan-1-amine moiety. The compound is commonly used in research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthesis:: The compound can be synthesized through electrophilic halogenation of phenol with bromine. Specifically, starting from 3-phenylpropanoic acid, the target compound is prepared via aromatic ring bromination. Alternatively, it can be synthesized using diethyl oxalate and 2-bromobenzyl bromide through substitution reactions .
Industrial Production:: Industrial-scale production methods involve optimizing the synthetic routes for efficiency and yield. These methods typically follow the same principles as laboratory synthesis but are adapted for large-scale production.
Analyse Chemischer Reaktionen
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the bromophenyl group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups (e.g., amino, hydroxyl, or alkyl groups).
Common reagents include bromine, reducing agents (such as LiAlH₄), and strong acids (like HCl). The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may serve as a precursor for drug development due to its structural features.
Chemical Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on cellular processes.
Wirkmechanismus
The exact mechanism of action is context-dependent. It may interact with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific substitution pattern. Similar compounds include other bromophenyl derivatives, such as 2-bromophenol and 4-bromophenol.
Eigenschaften
Molekularformel |
C11H17BrClN |
|---|---|
Molekulargewicht |
278.61 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,7-8-13)9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H |
InChI-Schlüssel |
NCRRPNFQVAFWCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=CC=CC=C1Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



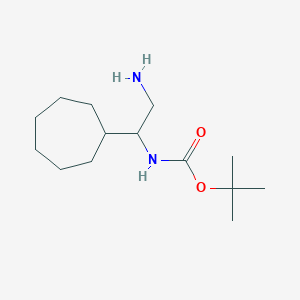


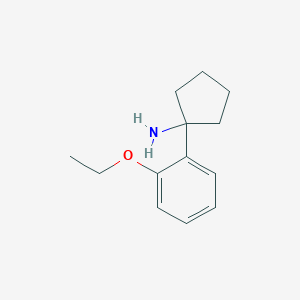
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
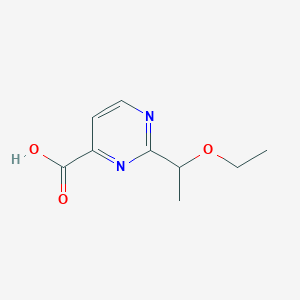
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)

![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
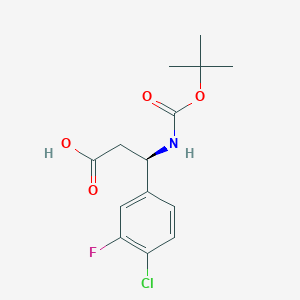
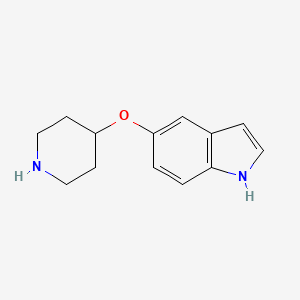
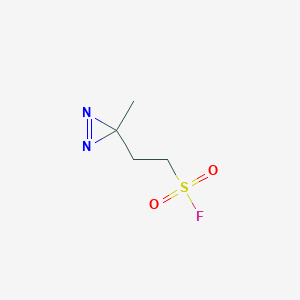
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
